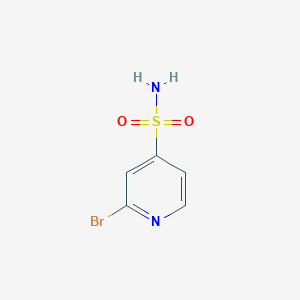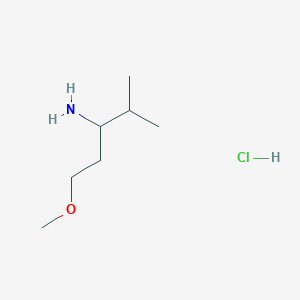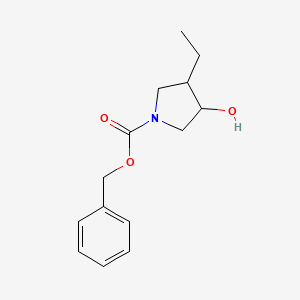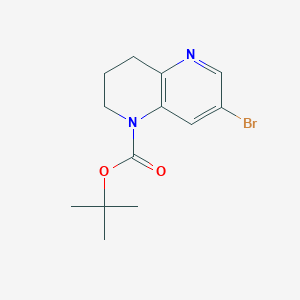
Potassium (2-cyclopentylethyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (2-cyclopentylethyl)trifluoroborate is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
Potassium (2-cyclopentylethyl)trifluoroborate can be synthesized through the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction involves the following steps:
Formation of Boronic Acid: The starting material, 2-cyclopentylethylboronic acid, is prepared through hydroboration of the corresponding alkene.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride (KHF2) to form the potassium trifluoroborate salt. This reaction typically occurs in an aqueous medium and is facilitated by mild heating.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroboration: Large quantities of the corresponding alkene are subjected to hydroboration to produce the boronic acid.
Scalable Reaction Conditions: The boronic acid is then reacted with potassium bifluoride under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Potassium (2-cyclopentylethyl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Suzuki-Miyaura coupling reactions typically use palladium-based catalysts.
Base: A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.
Solvents: Common solvents include water, ethanol, and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the coupling process.
科学研究应用
Potassium (2-cyclopentylethyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
作用机制
The mechanism by which potassium (2-cyclopentylethyl)trifluoroborate exerts its effects involves the transfer of the trifluoroborate group to a palladium catalyst in the Suzuki-Miyaura coupling reaction. This process involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide.
Transmetalation: The trifluoroborate group is transferred from the potassium salt to the palladium complex.
Reductive Elimination: The final step involves reductive elimination to form the desired carbon-carbon bond.
相似化合物的比较
Potassium (2-cyclopentylethyl)trifluoroborate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form.
属性
分子式 |
C7H13BF3K |
|---|---|
分子量 |
204.08 g/mol |
IUPAC 名称 |
potassium;2-cyclopentylethyl(trifluoro)boranuide |
InChI |
InChI=1S/C7H13BF3.K/c9-8(10,11)6-5-7-3-1-2-4-7;/h7H,1-6H2;/q-1;+1 |
InChI 键 |
YGKBJJBOALSURR-UHFFFAOYSA-N |
规范 SMILES |
[B-](CCC1CCCC1)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13504433.png)


![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)

![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)

